molecular formula C19H22ClN3O2 B3017361 2-(2-chlorophenyl)-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one CAS No. 2380032-81-3

2-(2-chlorophenyl)-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one

Cat. No.: B3017361
CAS No.: 2380032-81-3
M. Wt: 359.85
InChI Key: JBRAEQBXQHXBLS-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a chlorophenyl group, a piperidine ring, and a pyrimidinyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated benzene derivative.

    Attachment of the Pyrimidinyl Ether Moiety: The pyrimidinyl ether moiety can be attached through an etherification reaction involving a pyrimidine derivative and an appropriate alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the chlorophenyl group.

    Reduction: Reduction reactions could target the carbonyl group or the pyrimidinyl ether moiety.

    Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions due to its piperidine structure.

    Medicine: Investigated for its potential pharmacological properties, such as acting on specific receptors or enzymes.

    Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.

    2-(2-chlorophenyl)-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-amine: Similar structure but with an amine group instead of a ketone.

Uniqueness

The uniqueness of 2-(2-chlorophenyl)-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-14-10-21-19(22-11-14)25-13-15-5-4-8-23(12-15)18(24)9-16-6-2-3-7-17(16)20/h2-3,6-7,10-11,15H,4-5,8-9,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRAEQBXQHXBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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